1-Ethynyl-4-nitrobenzene (CAS 937-31-5) is a bifunctional aromatic building block characterized by a terminal alkyne and a strongly electron-withdrawing para-nitro group. Functioning primarily as a highly reactive electrophilic partner in metal-catalyzed cross-couplings and cycloadditions, it is a staple precursor for synthesizing conjugated polymers, nonlinear optical materials, and advanced bioorthogonal probes. Its utility in procurement stems from its dual reactivity: the ethynyl group serves as a reliable handle for Sonogashira couplings and Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), while the nitro group dramatically alters the electronic landscape of the resulting conjugates, enabling downstream reduction or serving as an intrinsic electron acceptor in push-pull architectures .
Substituting 1-ethynyl-4-nitrobenzene with the unsubstituted phenylacetylene or other substituted analogs fundamentally alters the electronic and physical properties of the final product. In electrochemical biosensing, replacing the nitro-substituted alkyne with phenylacetylene results in electrochemically silent labels, completely nullifying the assay's detection capabilities [1]. In materials science, the absence of the strongly electron-withdrawing nitro group prevents the formation of the necessary D-π-A (donor-pi-acceptor) dipole required for nonlinear optical activity and near-infrared fluorescence [2]. Furthermore, in process chemistry, the specific moisture tolerance and reactivity profile of the nitro-substituted alkyne during Sonogashira couplings cannot be replicated by electron-donating or neutral analogs, leading to unpredictable yields if substituted under non-anhydrous conditions [3].
In the modification of azidophenyl-labeled DNA, substituting standard phenylacetylene with 1-ethynyl-4-nitrobenzene yields a nitrophenyl-substituted triazole with a distinct reduction peak at -0.4 V[1]. Phenylacetylene yields an electrochemically silent product under identical conditions. This makes 1-ethynyl-4-nitrobenzene the required precursor for voltammetric detection assays of DNA-protein interactions.
| Evidence Dimension | Voltammetric Reduction Peak |
| Target Compound Data | -0.4 V (Distinct redox signal) |
| Comparator Or Baseline | Phenylacetylene (Electrochemically silent) |
| Quantified Difference | Absolute signal generation vs. zero baseline |
| Conditions | Cu-catalyzed click reaction with azidophenyl-modified DNA |
Enables direct electrochemical quantification of biological interactions without requiring complex fluorescent tagging.
1-Ethynyl-4-nitrobenzene possesses a strong permanent dipole moment of 3.63 D, driven by the highly electron-withdrawing nitro group [1]. When compared to the unsubstituted phenylacetylene baseline (~0.75 D), this compound provides the necessary electron-withdrawing ('pull') capacity to establish strong intramolecular charge transfer in synthetic bacteriochlorins and V-shaped chromophores [2].
| Evidence Dimension | Static Dipole Moment |
| Target Compound Data | 3.63 D |
| Comparator Or Baseline | Phenylacetylene (~0.75 D) |
| Quantified Difference | ~4.8-fold increase in dipole moment |
| Conditions | Standard molecular property measurement |
Critical for procuring building blocks intended for nonlinear optical materials and near-infrared fluorophores.
In Pd-catalyzed Sonogashira couplings utilizing DMSO as a solvent, terminal alkynes with strong electron-withdrawing groups such as 1-ethynyl-4-nitrobenzene demonstrate high yield stability regardless of solvent moisture content [1]. In contrast, electron-donating analogs like 4-methoxyphenylacetylene exhibit significant yield fluctuations (up to 10% variance) when transitioning from anhydrous to 5% water-containing DMSO.
| Evidence Dimension | Yield variance in wet vs. dry DMSO |
| Target Compound Data | Negligible yield effect (stable performance) |
| Comparator Or Baseline | Electron-donating arylacetylenes (~10% yield fluctuation) |
| Quantified Difference | Enhanced process robustness under non-anhydrous conditions |
| Conditions | Pd2(dba)3 catalyzed coupling in DMSO with 0-5% water |
Reduces the need for strictly anhydrous handling in industrial-scale cross-coupling workflows, lowering process costs.
Utilizing 1-ethynyl-4-nitrobenzene in CuAAC click reactions with azidophenyl-modified oligonucleotides generates highly specific nitrophenyltriazole redox labels. This is critical for manufacturing diagnostic assays and biosensors that rely on voltammetric detection of DNA-protein interactions, as it provides a clear -0.4 V reduction peak unlike standard alkyne precursors [1].
The compound is a prime building block for D-π-A (donor-pi-acceptor) architectures, such as push-pull bacteriochlorins and V-shaped chromophores. Its high dipole moment and strong electron-withdrawing capability are essential for tuning the near-infrared fluorescence and maximizing the static dipole difference required for advanced optical imaging agents[2].
In the synthesis of fluorescent oligo(p-phenyleneethynylene)s (OPEs) and conjugated polymers, 1-ethynyl-4-nitrobenzene offers superior processability due to its moisture tolerance during Sonogashira cross-coupling. This allows manufacturers to utilize less stringent, non-anhydrous solvent systems (such as wet DMSO) without suffering the yield fluctuations associated with electron-donating alkyne analogs [3].
Irritant